3-acetyl-5-(trifluoromethoxy)benzoic acid

Lipophilicity Hansch parameter Drug design

3-Acetyl-5-(trifluoromethoxy)benzoic acid (CAS 2866352-82-9) is a trisubstituted benzoic acid derivative bearing an acetyl group at the 3-position and a trifluoromethoxy (–OCF₃) substituent at the 5-position on the aromatic ring. With a molecular formula of C₁₀H₇F₃O₄, a molecular weight of 248.15 g·mol⁻¹, a computed XLogP3 of 2.3, and a topological polar surface area (TPSA) of 63.6 Ų, it occupies a physicochemical space that is distinct from its closest in-class analogs.

Molecular Formula C10H7F3O4
Molecular Weight 248.15 g/mol
CAS No. 2866352-82-9
Cat. No. B6608667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-acetyl-5-(trifluoromethoxy)benzoic acid
CAS2866352-82-9
Molecular FormulaC10H7F3O4
Molecular Weight248.15 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CC(=C1)OC(F)(F)F)C(=O)O
InChIInChI=1S/C10H7F3O4/c1-5(14)6-2-7(9(15)16)4-8(3-6)17-10(11,12)13/h2-4H,1H3,(H,15,16)
InChIKeyBAZNLRYZJYCBPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Acetyl-5-(trifluoromethoxy)benzoic Acid (CAS 2866352-82-9): Chemical Class, Key Identity, and Sourcing Profile


3-Acetyl-5-(trifluoromethoxy)benzoic acid (CAS 2866352-82-9) is a trisubstituted benzoic acid derivative bearing an acetyl group at the 3-position and a trifluoromethoxy (–OCF₃) substituent at the 5-position on the aromatic ring [1]. With a molecular formula of C₁₀H₇F₃O₄, a molecular weight of 248.15 g·mol⁻¹, a computed XLogP3 of 2.3, and a topological polar surface area (TPSA) of 63.6 Ų, it occupies a physicochemical space that is distinct from its closest in-class analogs [1]. The compound is catalogued under the Enamine building block identifier EN300-37434565 and is commercially available through multiple chemical sourcing platforms . It belongs to the broader class of trifluoromethoxy-substituted benzoic acids, which are recognized in the patent literature as versatile intermediates for the synthesis of active pharmaceutical ingredients, agrochemicals, and electronics materials [2].

Why 3-Acetyl-5-(trifluoromethoxy)benzoic Acid Cannot Be Casually Swapped for Its –CF₃, –OCH₃, or –F Analogs


The 5-position substituent on this 3-acetylbenzoic acid scaffold exerts a decisive influence on lipophilicity, electronic character, conformational behavior, and metabolic handling—parameters that determine a building block's suitability for a given synthetic or screening objective [1]. The –OCF₃ group possesses a Hansch π hydrophobicity constant of +1.04, which is 18% higher than –CF₃ (π = +0.88) and over a full log unit more lipophilic than –OCH₃ (π = −0.02), meaning that substitution of –OCF₃ with –CF₃ or –OCH₃ alters predicted membrane permeability and protein-binding characteristics in a quantitatively consequential manner [1]. Furthermore, –OCF₃ is a conformationally distinct, long-range electron-withdrawing group (χ = 3.7) that adopts an orthogonal orientation relative to the aryl plane, whereas –OCH₃ is electron-donating and adopts a planar conformation; –CF₃, while also electron-withdrawing and lipophilic, lacks the hydrogen-bond acceptor capacity provided by the ethereal oxygen of –OCF₃ [2]. These differences render simple interchange among in-class analogs invalid without deliberate experimental re-validation of the property and activity profile.

Quantitative Differentiation Evidence: 3-Acetyl-5-(trifluoromethoxy)benzoic Acid vs. Its Closest Analogs


Lipophilicity Superiority: OCF₃ Hansch π = +1.04 vs. CF₃ (+0.88) and OCH₃ (−0.02)

The trifluoromethoxy (–OCF₃) substituent provides a Hansch-Leo hydrophobicity constant (π) of +1.04, which is 18.2% higher than the trifluoromethyl (–CF₃) value of +0.88 and more than a full log unit above the methoxy (–OCH₃) value of −0.02 [1]. This translates to superior predicted membrane permeability for the target compound relative to both its –CF₃ analog (3-acetyl-5-(trifluoromethyl)benzoic acid, CAS 1393583-81-7) and its –OCH₃ analog (3-acetyl-5-methoxybenzoic acid, CAS 71590-10-8) when evaluated in identical computational partitioning models. The measured difference of Δπ = +0.16 between OCF₃ and CF₃ is mechanistically significant in medicinal chemistry optimization campaigns where fine-tuning logD₇.₄ can determine oral bioavailability outcomes [2].

Lipophilicity Hansch parameter Drug design Membrane permeability ADME

Enhanced Hydrogen-Bond Acceptor Capacity: HBA = 7 vs. 3 for Unsubstituted 3-Acetylbenzoic Acid

The target compound possesses 7 computed hydrogen-bond acceptor (HBA) sites versus only 3 for the parent scaffold 3-acetylbenzoic acid (CAS 586-42-5) [1][2]. The additional four HBA sites are contributed by the three fluorine atoms and the ethereal oxygen of the –OCF₃ group. In contrast, 3-acetyl-5-fluorobenzoic acid (CAS 1393557-03-3) offers only 4 HBA sites, while 3-acetyl-5-chlorobenzoic acid (CAS 1393566-58-9) offers 3 HBA sites . This elevated HBA count provides the target compound with a quantitatively enhanced capacity for directional intermolecular hydrogen-bonding interactions, which can translate into differentiated target engagement in structure-based drug design and altered solid-state packing in co-crystal screening.

Hydrogen bonding Drug-receptor interaction Solubility Crystal engineering

Computed LogP Differentiation: XLogP3 = 2.3 Surpasses All Non-Fluorinated and Mono-Fluorinated 5-Substituted Analogs

The target compound's computed XLogP3 of 2.3 (PubChem) exceeds that of every commercially available 5-substituted analog with the same 3-acetylbenzoic acid core: 3-acetylbenzoic acid (XLogP3 = 1.6), 3-acetyl-5-fluorobenzoic acid (XLogP3 = 1.2), 3-acetyl-5-chlorobenzoic acid (LogP = 1.79), and 3-acetyl-5-methoxybenzoic acid (XLogP = 1.9) [1][2]. The 5-(trifluoromethyl) analog (CAS 1393583-81-7) has an XLogP3 that is approximately 0.4–0.5 units lower than the target based on the π-constant difference of 0.16 extrapolated to the benzoic acid scaffold. This positions the target compound in a higher, yet still drug-like, lipophilicity range (1 < XLogP3 < 3), which is valued in lead optimization for targets with lipophilic binding pockets [3].

LogP Lipophilicity ADME prediction Bioavailability Fragment library design

Conformational and Electronic Divergence: OCF₃ Orthogonal Conformation vs. Planar OCH₃ and Isotropic CF₃

The –OCF₃ group adopts a conformation in which the O–CF₃ bond lies orthogonal to the plane of the aromatic ring, driven by nO → σ*C–F hyperconjugative stabilization [1]. This contrasts with the –OCH₃ group, which favors a planar conformation, and the –CF₃ group, which is rotationally isotropic. The electronegativity of –OCF₃ (χ = 3.7) is intermediate between –F (χ = 4.0) and –CF₃ (χ ≈ 3.3), establishing it as a long-range electron-withdrawing substituent that can modulate the acidity of the benzoic acid carboxyl group (predicted pKa shift vs. unsubstituted) as well as the electrophilicity of the acetyl carbonyl [2]. Unlike –OCH₃, which is net electron-donating via resonance, –OCF₃ withdraws electron density through both inductive and hyperconjugative mechanisms, quantitatively altering the reactivity of both the 1-COOH and 3-COCH₃ handles for downstream derivatization [3].

Conformational analysis Molecular recognition Electron-withdrawing effect Bioisosterism Scaffold design

Metabolic Stability Trade-Off: OCF₃ Decreases Microsomal Stability Relative to OCH₃ and CF₃ Analogs

In a systematic study of aliphatic series by Logvinenko et al. (Enamine / J. Fluorine Chem. 2020), compounds bearing the –OCF₃ substituent exhibited decreased metabolic stability relative to both –OCH₃- and –CF₃-substituted counterparts across multiple chemotypes, with the exception of N-alkoxy(sulfon)amide series . While this study examined aliphatic rather than aromatic –OCF₃ derivatives, the observation that microsomal clearance was generally elevated for –OCF₃ analogs establishes a class-level trend: –OCF₃ substitution can introduce a metabolic liability that is not present with –OCH₃ or –CF₃, a factor that must be weighed against the lipophilicity and conformational advantages. This information is directly relevant to procurement decisions for medicinal chemistry programs, where metabolic stability is a key early-stage triage parameter.

Metabolic stability Microsomal clearance CYP450 Pharmacokinetics Lead optimization

Patent-Validated Intermediate Class: Trifluoromethoxy Benzoic Acids Are Privileged Intermediates in Pharmaceutical and Agrochemical Synthesis

US Patent 6,677,479 (Bayer AG) explicitly identifies benzaldehydes and benzoic acids bearing trifluoromethoxy substituents—with or without additional fluorine—as critical starting materials for the synthesis of active pharmaceutical ingredients, agrochemicals, and electronics materials, including liquid crystals [1]. The patent teaches that the OCF₃ group enables modulation of lipophilicity and dipole moment (Kanie et al., Bull. Chem. Soc. Jpn. 2000, 73, 471), properties that are essential for optimizing both biological activity in drug candidates and physical parameters in materials applications. The target compound, with its additional acetyl handle at the 3-position, provides a differentiated synthetic entry point compared to simpler OCF₃-benzoic acids (e.g., 3-(trifluoromethoxy)benzoic acid, CAS 1014-81-9) by offering a ketone functionality that enables orthogonal derivatization via reductive amination, Grignard addition, or hydrazone formation without competing with the carboxylic acid [2].

Synthetic intermediate Patent Pharmaceutical Agrochemical Electronics materials

Optimal Research and Industrial Application Scenarios for 3-Acetyl-5-(trifluoromethoxy)benzoic Acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry Fragment-to-Lead Programs Requiring Elevated Lipophilicity Without Aromatic Ring Extension

The compound's XLogP3 of 2.3—0.4 to 1.1 log units higher than its non-OCF₃ or mono-halogenated analogs—makes it a strategic choice for fragment elaboration against targets with hydrophobic binding pockets (e.g., GPCR orthosteric sites, nuclear receptors, or protein–protein interaction interfaces). The seven hydrogen-bond acceptor sites and orthogonal –OCF₃ conformation further enable exploration of binding modes that are inaccessible to planar or less lipophilic analogs [1]. Procurement of this compound rather than 3-acetylbenzoic acid or its 5-fluoro analog can reduce the need for subsequent lipophilicity-enhancing modifications, potentially saving two to three synthetic steps in lead optimization .

Parallel Library Synthesis Exploiting Three Orthogonal Reactive Handles for Diversity-Oriented Synthesis

With a carboxyl group (1-position), an acetyl ketone (3-position), and a chemically inert –OCF₃ substituent (5-position) that continuously modulates the electronic and lipophilic environment, this building block enables three-directional diversification in a single core scaffold [1]. Combinatorial libraries derived from this scaffold can simultaneously explore variations in amide/ester space (COOH), imine/hydrazone/alcohol space (COCH₃), and the unique property space conferred by the –OCF₃ group without cross-reactivity concerns. This differentiates it from 3-(trifluoromethoxy)benzoic acid, which lacks the acetyl handle, and from 3-acetylbenzoic acid, which lacks the property-modulating –OCF₃ group .

Agrochemical Lead Discovery Where Enhanced Membrane Penetration and Metabolic Liability Profiling Are Concurrent Objectives

The class-level evidence that –OCF₃ provides an 18% higher Hansch π value than –CF₃ (+1.04 vs. +0.88) [1], combined with the metabolic stability data from Logvinenko et al. showing that –OCF₃ generally increases microsomal clearance relative to –OCH₃ and –CF₃ , positions this compound as a useful tool scaffold for agrochemical discovery programs. In insect and fungal target species where cuticle or cell wall penetration is rate-limiting but rapid environmental degradation is desirable, the –OCF₃ group's dual lipophilicity/metabolic profile can provide a favorable property balance that is quantitatively distinct from both –CF₃ and –OCH₃ analogs. The patent-validated role of OCF₃-benzoic acids as agrochemical intermediates further supports this application direction [2].

Computational Chemistry and Structure-Based Drug Design Model Building with Distinctive Electrostatic and Conformational Parameters

The orthogonal conformation of –OCF₃ relative to the aryl plane [1], its electronegativity (χ = 3.7) , and its high computed HBA count (7) provide a unique electrostatic potential surface that can be exploited in structure-based virtual screening and pharmacophore model generation. For computational chemistry groups building in-house fragment libraries, the compound represents a well-characterized entry with experimentally validated (class-level) physicochemical parameters that fill a gap between the lower-lipophilicity –CF₃ and the electron-donating –OCH₃ analogs. Its computed TPSA of 63.6 Ų and molecular weight of 248.15 g·mol⁻¹ place it within lead-like chemical space while offering property differentiation that can improve virtual hit ranking [2].

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